molecular formula C27H27NO102- B1678484 Pirozadil CAS No. 54110-25-7

Pirozadil

Número de catálogo B1678484
Número CAS: 54110-25-7
Peso molecular: 527.5 g/mol
Clave InChI: QNBOIKUGFVFISD-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pirozadil, also known as Pemix, is a hypolipidemic agent that improves cerebral blood flow and inhibits platelet aggregation . It was studied for the treatment of patients with Type IIa hyperlipoproteinemia .


Molecular Structure Analysis

Pirozadil has a molecular formula of C27H29NO10 . Its molecular weight is 527.52 . The InChI code for Pirozadil is InChI=1S/C27H29NO10/c1-31-20-10-16 (11-21 (32-2)24 (20)35-5)26 (29)37-14-18-8-7-9-19 (28-18)15-38-27 (30)17-12-22 (33-3)25 (36-6)23 (13-17)34-4/h7-13H,14-15H2,1-6H3 .


Physical And Chemical Properties Analysis

Pirozadil is a solid substance . It is soluble in methanol . Its maximum absorption wavelength (λmax) is 215 nm .

Aplicaciones Científicas De Investigación

1. Treatment of Primary Hyperlipoproteinemias

  • Methods of Application: In a single-blind study, Pirozadil was compared with Alufibrate over two groups of 20 patients with primary hyperlipoproteinemia .
  • Results: Pirozadil was found to be more effective as a cholesterol-lowering agent. There were no adverse reactions reported, leading to the conclusion that Pirozadil can be a valuable agent in preventing atherosclerotic disease .

2. Lipid-Lowering Agent

  • Summary of Application: Pirozadil is a lipid-lowering agent that reduces serum and aortic cholesterol levels, serum LDL levels, and atherosclerotic lesion areas on the aorta and coronary lumen .
  • Methods of Application: In a rabbit model of atherosclerosis induced by a high-cholesterol diet, Pirozadil was administered at a dose of 50 mg/kg per day .
  • Results: Pirozadil was found to reduce serum and aortic cholesterol levels, serum LDL levels, and atherosclerotic lesion areas on the aorta and coronary lumen .

3. Treatment of Diet-Resistant Polygenic Hypercholesterolaemic Patients

  • Summary of Application: Pirozadil, a new nicotinic acid derivative, has been used to treat patients with mild to moderate hypercholesterolemia who showed no reduction in plasma cholesterol levels over the previous 3 months on a rigidly controlled hypolipidaemic diet therapy .
  • Methods of Application: After a 3 month treatment period with Pirozadil, a significant reduction in plasma cholesterol and Low Density Lipoprotein (LDL) cholesterol was observed .
  • Results: The pharmacological intervention resulted in a significant decrease of 19.9% in production rate from 10.5 +/- 1.81 mg/kg/d to 8.41 +/- 1.13 mg/kg/d (P less than 0.05) while the fractional catabolic rate remained relatively unchanged .

4. Reduction of Plasma Triglycerides and Cholesterol

  • Summary of Application: Pirozadil effectively and well-tolerated reduces plasma triglycerides and cholesterol in patients with both hypercholesterolaemia and hypertriglyceridaemia .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
  • Results: The results indicate that Pirozadil is effective in reducing plasma triglycerides and cholesterol .

5. Treatment of Diet-Resistant Polygenic Hypercholesterolaemic Patients

  • Summary of Application: Pirozadil, a new nicotinic acid derivative, has been used to treat patients with mild to moderate hypercholesterolemia who showed no reduction in plasma cholesterol levels over the previous 3 months on a rigidly controlled hypolipidaemic diet therapy .
  • Methods of Application: After a 3 month treatment period with Pirozadil, a significant reduction in plasma cholesterol and Low Density Lipoprotein (LDL) cholesterol was observed .
  • Results: The pharmacological intervention resulted in a significant decrease of 19.9% in production rate from 10.5 +/- 1.81 mg/kg/d to 8.41 +/- 1.13 mg/kg/d (P less than 0.05) while the fractional catabolic rate remained relatively unchanged .

6. Reduction of Plasma Triglycerides and Cholesterol

  • Summary of Application: Pirozadil effectively and well-tolerated reduces plasma triglycerides and cholesterol in patients with both hypercholesterolaemia and hypertriglyceridaemia .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
  • Results: The results indicate that Pirozadil is effective in reducing plasma triglycerides and cholesterol .

Safety And Hazards

Pirozadil is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

Direcciones Futuras

Currently, the highest R&D status for Pirozadil is pending . It’s indicated for endocrinology and metabolic disease . Further studies are needed to explore the efficacy and safety of Pirozadil for these indications .

Propiedades

IUPAC Name

[6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIBXMIIOQXTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202458
Record name Pirozadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirozadil

CAS RN

54110-25-7
Record name Pirozadil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54110-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirozadil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054110257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirozadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirozadil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIROZADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54978VNA4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pirozadil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pirozadil
Reactant of Route 3
Reactant of Route 3
Pirozadil
Reactant of Route 4
Reactant of Route 4
Pirozadil
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pirozadil
Reactant of Route 6
Reactant of Route 6
Pirozadil

Citations

For This Compound
57
Citations
J Roca, M Grau, J Balasch - Methods and Findings in Experimental …, 1981 - europepmc.org
The effect of pirozadil, a new hypolipidemic agent, on cerebral blood flow was tested in anesthetized dogs and compared to that of two other hypolipidemic/antiatherogenic agents, …
Number of citations: 4 europepmc.org
M Shinomiya, Y Ishikawa, K Shirai, Y Saito… - Arzneimittel …, 1987 - europepmc.org
… Pirozadil reduced the mean total cholesterol (TC) level … pirozadil were edema, numbness of the extremities and palpitation. The results obtained suggest the beneficial effect of pirozadil …
Number of citations: 2 europepmc.org
CA MT - Revista Clinica Espanola, 1989 - europepmc.org
… long term efficacy and tolerance of pirozadil, 20 patients with … 1.5 to 2 g/day of pirozadil. These changes were more manifest … of pirozadil in treating patients with hypercholesterolemias. …
Number of citations: 2 europepmc.org
R Tapounet, M Ragué - Drugs under experimental and clinical …, 1987 - europepmc.org
The lipid-lowering agent pirozadil was tested in 1185 hyperlipidaemic subjects during a 2-4 months' intake. Plasma triglycerides were found to decrease by 30.8%. The reduction of …
Number of citations: 3 europepmc.org
A Perea JR - Revista de Medicina de la Universidad de Navarra, 1982 - europepmc.org
… Pirozadil and alufibrate are compared by a single-blind … Pirozadil seems more effective as a cholesterol-lowering agent. There were no adverse reactions. We conclude that pirozadil …
Number of citations: 2 europepmc.org
J Pedraz de Cabo - Revista Clinica Espanola, 1982 - europepmc.org
[Clinical pharmacology of pirozadil]. - Abstract - Europe PMC … [Clinical pharmacology of pirozadil]. …
Number of citations: 2 europepmc.org
J Balasch, L Palacios - Archivos de Farmacologia y Toxicologia, 1977 - europepmc.org
[Effects of pirozadil on metabolic blood flow in brain rabbit (author's transl)]. - Abstract - Europe PMC … [Effects of pirozadil on metabolic blood flow in brain rabbit (author's transl)] …
Number of citations: 1 europepmc.org
J Roca, M Grau, J Balasch - Archivos de Farmacologia y …, 1980 - europepmc.org
… [Chronic toxicological studies and histopathology of pirozadil in the rat (author's transl)]. … [Effects of pirozadil on metabolic blood flow in brain rabbit (author's transl)]. … [Clinical trial …
Number of citations: 1 europepmc.org
J Pedraz de Cabo - Revista Clinica Espanola, 1982 - europepmc.org
[Experimental pharmacology of pirozadil. Comparative study of the action of the product on induced lipolysis in the epididymal fat of rats]. - Abstract - Europe PMC … [Experimental …
Number of citations: 0 europepmc.org
DG JM, JR Varela de Seijas - Medicina Clinica, 1982 - europepmc.org
[Clinical trial of a new drug for the treatment of atherosclerosis: pirozadil (722-D) (author's transl)]. - Abstract - Europe PMC … [Clinical trial of a new drug for the treatment of atherosclerosis …
Number of citations: 0 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.